molecular formula C12H15N3O3 B7942114 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942114
M. Wt: 249.27 g/mol
InChI Key: UPVUYANGJPTFLP-UHFFFAOYSA-N
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Description

8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound that features a unique spirocyclic structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step reactions starting from commercially available reagents. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the isoxazole ring .

Scientific Research Applications

8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one stands out due to its unique combination of the isoxazole ring and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

8-(1,2-oxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-10-7-12(8-13-10)2-5-15(6-3-12)11(17)9-1-4-14-18-9/h1,4H,2-3,5-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUYANGJPTFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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